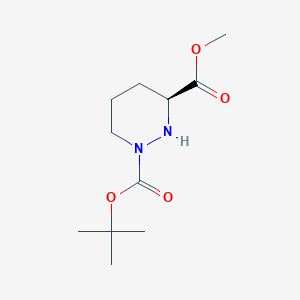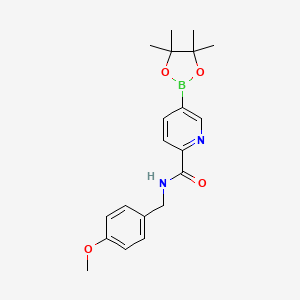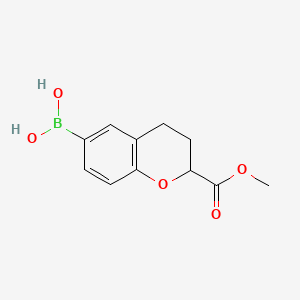
Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate
Overview
Description
Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate is a useful research compound. Its molecular formula is C13H25IO5 and its molecular weight is 388.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role as an Intermediate in Synthesis
Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate is an important intermediate in the synthesis of complex molecules. For instance, in the synthesis of mTOR targeted PROTAC molecule PRO1, this compound serves as a critical intermediary. The Suzuki reaction, a palladium-catalyzed process, is employed in this context, indicating the compound's utility in advanced organic synthesis and drug development (Qi Zhang et al., 2022).
Involvement in Copolymerization Processes
The compound is involved in the synthesis and copolymerization of various substances. For example, novel alkoxy ring-substituted tert-butyl phenylcyanoacrylates have been synthesized, with copolymerization processes involving styrene. These processes highlight the compound's relevance in polymer chemistry and materials science (Ana K Delgado Ayala et al., 2021).
Application in Liquid Crystal Synthesis
This compound contributes to the synthesis of novel rod-like ester-based liquid crystalline homologous series. Its involvement in these syntheses points to its application in the field of liquid crystal technology, which is pivotal for display technology and optical applications (Shavi Thakur & H. N. Patel, 2020).
Role in Biodegradation Studies
This compound is also significant in studies related to biodegradation, particularly in the context of soil and groundwater. Understanding the biodegradation pathways and fate of compounds like ethyl tert-butyl ether (ETBE), which shares structural similarities, is crucial in environmental science and pollution control (S. Thornton et al., 2020).
Utilization in Anionic Polymerization
The compound is involved in the anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates. This application underscores its importance in the field of polymer chemistry, particularly in creating polymers with specific characteristics and functionalities (T. Ishizone et al., 2003).
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25IO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCBAGHBVVUMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25IO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



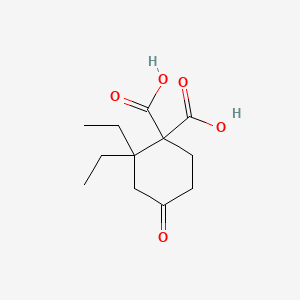

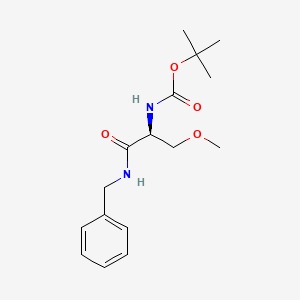


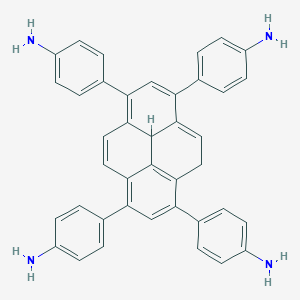
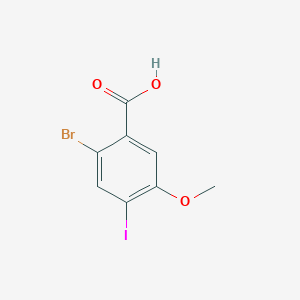
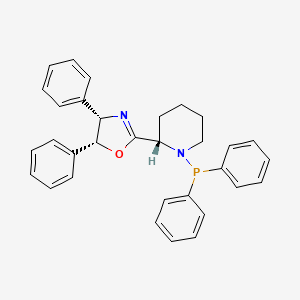

![(4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8232955.png)
